molecular formula C12H17N B1593372 1-Methyl-4-phenylpiperidine CAS No. 774-52-7

1-Methyl-4-phenylpiperidine

Cat. No.: B1593372
CAS No.: 774-52-7
M. Wt: 175.27 g/mol
InChI Key: ZETXHVRPKUXQIT-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a phenyl group at the fourth carbon atom. This compound is significant in the field of medicinal chemistry and has been studied for its various pharmacological properties.

Mechanism of Action

Target of Action

1-Methyl-4-phenylpiperidine, also known as Meperidine or Pethidine, is a synthetic opioid agonist . Its primary targets are the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

This compound interacts with its targets, the μ-opioid receptors, leading to their activation . This activation results in the inhibition of ascending pain pathways, altering pain perception, and causing CNS depression . Additionally, this compound has local anesthetic properties due to its interaction with sodium channels .

Biochemical Pathways

It is known that the compound can induce neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways . Additionally, the compound’s metabolite, norpethidine, has been found to have serotonergic effects .

Pharmacokinetics

This compound has a bioavailability of 50-60% when administered orally, which increases to 80-90% in cases of hepatic impairment . The compound has a higher plasma protein binding than morphine . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1, producing active metabolites like norpethidine . Norpethidine has a longer elimination half-life than this compound and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The activation of μ-opioid receptors by this compound results in analgesic and sedative properties, making it useful for managing severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills . The neurotoxicity of its metabolite, norpethidine, makes it more toxic than other opioids, especially during long-term use .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the patient’s hepatic function . Additionally, the compound should be stored at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reductive amination of 4-phenylpiperidone with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 4-phenylpyridine using a palladium or rhodium catalyst. This method is advantageous due to its high yield and scalability. The reaction is typically carried out under high pressure and temperature conditions to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-phenylpiperidine has been extensively studied for its applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.

    Biology: The compound is used in biochemical studies to understand the interactions of piperidine derivatives with biological targets.

    Medicine: It has been investigated for its potential analgesic and antispasmodic properties. Derivatives of this compound are used in the development of opioid analgesics.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Methyl-4-phenylpiperidine can be compared with other similar compounds such as:

    Pethidine (Meperidine): Both compounds belong to the phenylpiperidine class and exhibit analgesic properties. pethidine is more commonly used in clinical settings due to its well-established pharmacological profile.

    Ketobemidone: Another phenylpiperidine derivative with potent analgesic effects. It differs from this compound in its chemical structure and specific receptor interactions.

    Alvimopan: A peripherally acting μ-opioid receptor antagonist used to treat postoperative ileus. It shares the phenylpiperidine core but has distinct pharmacological properties.

Properties

IUPAC Name

1-methyl-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETXHVRPKUXQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228110
Record name Piperidine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-52-7
Record name Piperidine, 1-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-phenylpiperidine (1.0 g, 6.2 mmol) was dissolved in THF (20 mL) and treated with formaldehyde (2.6 mL of a 37% solution in water). To the stirred reaction mixture was added sodium triacetoxyborohydride (2.63 g, 12.4 mmol). The reaction mixture was maintained at room temperature for 1 h, and then concentrated in vacuo. The residue was dissolved in dichloromethane, washed with 5% aqueous NaHCO3 and brine, then dried over MgSO4. Evaporation of the solvent yielded 1-methyl-4-phenylpiperidine 113 (1.06 g, 97%) as a colorless oil.
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1 g
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20 mL
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Synthesis routes and methods II

Procedure details

4-Phenylpiperidine (12.4 mmol), paraformaldehyde (24.8 mmol) and tetraisopropoxy-titanium (12.4 mmol) are suspended in 1,2-dimethoxyethane (20 ml) and warmed to 60° C. for 30 minutes and stirred at rt for one additional hour. Sodium borohydride (12.4 mmol) is added in portions and the mixture is stirred at rt for 2 hours and at 60° C. for additional 3 hours. After cooling the solvent is evaporated and the residue is dissolved in a mixture of aqueous ammonia (60 ml) and ethyl acetate and filtered carefully. The mixture is extracted three times with ethyl acetate and the combined organic phases are dried over sodium sulfate and evaporated. A pale brown oil is obtained.
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12.4 mmol
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24.8 mmol
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20 mL
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12.4 mmol
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Synthesis routes and methods III

Procedure details

To a stirring mixture at RT of 4-phenylpiperidine (5.24 g, 32.48 mmol) in CH3CN (95 ml) was added a 37% solution of HCHO in H2O (13 ml). To this mixture was added NaCNBH3 (3.27 g, 51.97 mmol). AcOH was added dropwise every 10 min over the next h to maintain the reaction pH near 7. The reaction volume was then reduced in vacuo. The reaction mix was diluted with CH2Cl2 and washed with 2N NaOH and then brine. The crude was concentrated in vacuo and eluted through a silica gel column with 10% MeOH/CH2Cl2. The 1-methyl-4-phenylpiperidine was concentrated in vacuo, yielding a clear oil.
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5.24 g
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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